2-Hydroxy-4-(2-methylthiophenyl)pyridine
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Overview
Description
2-Hydroxy-4-(2-methylthiophenyl)pyridine is a versatile chemical compound known for its multifunctional properties. It is used in various scientific research areas, including catalysts, drug development, and material synthesis. The compound’s unique structure, which includes a hydroxyl group and a methylthiophenyl group attached to a pyridine ring, makes it valuable for studying different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-methylthiophenyl)pyridine typically involves the reaction of 2-methylthiophenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-4-(2-methylthiophenyl)pyridine, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-4-(2-methylthiophenyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(4-methylthiophenyl)pyridine
- 2-Hydroxy-4-(2-methylphenyl)pyridine
- 2-Hydroxy-4-(2-chlorophenyl)pyridine
Uniqueness
2-Hydroxy-4-(2-methylthiophenyl)pyridine is unique due to the presence of the methylthiophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-3-2-4-10(11)9-6-7-13-12(14)8-9/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJKXUVCCYWDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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